![molecular formula C23H21NO3S B252921 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as DIMBOA-Glc, is a secondary metabolite found in various plant species. It belongs to the family of benzoxazinoids, which are known for their role in plant defense against herbivores and pathogens. DIMBOA-Glc has been extensively studied for its potential applications in agriculture and medicine.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its high selectivity, mild reaction conditions, and potential applications in agriculture and medicine. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on its mechanism of action and potential applications in medicine.
2. Development of more efficient and cost-effective methods for its synthesis.
3. Studies on its potential applications in food preservation and packaging.
4. Studies on its potential applications in animal feed and nutrition.
5. Studies on its potential applications in environmental remediation.
Conclusion
In conclusion, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a secondary metabolite with potential applications in agriculture and medicine. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, anticancer, and insecticidal properties. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the compound. Enzymatic synthesis, on the other hand, uses enzymes to catalyze the reaction. Enzymatic synthesis is preferred due to its high selectivity and mild reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in agriculture and medicine. In agriculture, it has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. In medicine, it has been studied for its anti-inflammatory and anticancer properties.
Eigenschaften
Produktname |
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C23H21NO3S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C23H21NO3S/c1-15-9-10-16(2)17(12-15)14-24-19-7-4-3-6-18(19)23(27,22(24)26)13-20(25)21-8-5-11-28-21/h3-12,27H,13-14H2,1-2H3 |
InChI-Schlüssel |
KMFUIPQKTUKESC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.